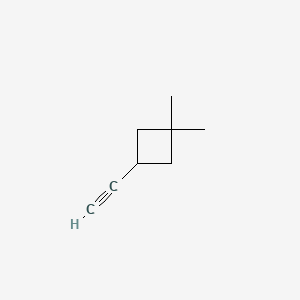

Cyclobutane, 3-ethynyl-1,1-dimethyl-

Description

Significance of Strained Ring Systems in Modern Synthetic Strategies

Strained ring systems, such as cyclobutanes, possess higher potential energy compared to their acyclic or larger-ring counterparts. This stored energy, a consequence of angle and torsional strain, makes them susceptible to ring-opening reactions, rearrangements, and cycloadditions that are often not feasible with less strained molecules. baranlab.org This reactivity allows chemists to access complex molecular scaffolds from relatively simple starting materials, making strained rings powerful tools in the synthesis of natural products and other intricate organic molecules. researchgate.netresearchgate.net The controlled release of ring strain can provide a strong thermodynamic driving force for desired transformations.

Overview of Cyclobutane (B1203170) Derivatives: Structural Features and Research Relevance

Cyclobutane derivatives are characterized by a four-membered carbon ring. This small ring size forces the C-C-C bond angles to be approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain, combined with torsional strain from eclipsing interactions of substituents, dictates their chemical behavior. baranlab.org The introduction of substituents, such as gem-dimethyl groups, can influence the conformation and reactivity of the cyclobutane ring. calstate.edu The unique three-dimensional arrangement of substituents on a cyclobutane core makes them attractive scaffolds in medicinal chemistry and materials science. nih.gov

Position of Cyclobutane, 3-ethynyl-1,1-dimethyl- within Alkyne-Substituted Cyclobutanes Research

Cyclobutane, 3-ethynyl-1,1-dimethyl- is a specific example of an alkyne-substituted cyclobutane. The presence of the ethynyl (B1212043) group (a carbon-carbon triple bond) introduces a site of high reactivity and a linear, rigid functional group. This combination of a strained carbocyclic ring and a reactive π-system makes such compounds intriguing targets for synthetic exploration. They can potentially undergo reactions at either the cyclobutane ring or the alkyne, or through cooperative reactivity involving both moieties. Research into alkyne-substituted cyclobutanes often focuses on their use as precursors in cycloaddition reactions and as building blocks for more complex polycyclic and spirocyclic systems. acs.org

Historical Perspectives on Cyclobutane Synthesis and Reactivity Paradigms

The synthesis of cyclobutanes has evolved significantly over the years. Early methods often involved challenging multi-step sequences. A major breakthrough was the development of [2+2] cycloaddition reactions, particularly photochemical and metal-catalyzed variants, which provide a direct route to the cyclobutane core. harvard.eduorganic-chemistry.org These reactions involve the union of two double-bonded systems to form a four-membered ring. harvard.edu The understanding of cyclobutane reactivity has also progressed, with initial studies focusing on their thermal and acid-catalyzed rearrangements. More recently, the focus has shifted to developing highly selective and controlled transformations, including C-H functionalization, to modify the cyclobutane scaffold with precision. nih.gov

Research Gaps and Future Directions in Cyclobutane, 3-ethynyl-1,1-dimethyl- Studies

While the chemistry of cyclobutane derivatives has seen significant advancements, specific and detailed research on Cyclobutane, 3-ethynyl-1,1-dimethyl- is not extensively documented in publicly available literature. Much of the current knowledge is based on general principles of cyclobutane and alkyne reactivity.

There is a clear need for dedicated studies on the synthesis of this specific compound, including optimization of reaction conditions and exploration of stereoselective methods. A thorough characterization of its physical and spectroscopic properties would be invaluable for its identification and for understanding its electronic structure.

Future research should focus on exploring the unique reactivity of Cyclobutane, 3-ethynyl-1,1-dimethyl- . This could involve investigating its participation in various cycloaddition reactions, such as Diels-Alder or click chemistry, utilizing the reactivity of the ethynyl group. Furthermore, the development of catalytic methods for the selective functionalization of the cyclobutane ring in the presence of the alkyne would open up new avenues for creating novel and complex molecules. Computational studies could also provide deeper insights into its conformational preferences and reaction mechanisms. researchgate.net The potential applications of this compound and its derivatives in areas such as materials science and as precursors to biologically active molecules remain largely unexplored and represent a promising area for future investigation. researchgate.net

Structure

3D Structure

Properties

CAS No. |

66438-88-8 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

3-ethynyl-1,1-dimethylcyclobutane |

InChI |

InChI=1S/C8H12/c1-4-7-5-8(2,3)6-7/h1,7H,5-6H2,2-3H3 |

InChI Key |

PXEFRHXCZUHQRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)C#C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Cyclobutane, 3 Ethynyl 1,1 Dimethyl

Reactivity Profiles of the Ethynyl (B1212043) Moiety in Substituted Cyclobutanes

The ethynyl group, with its carbon-carbon triple bond, is a region of high electron density, making it susceptible to a variety of chemical reactions. The presence of the 1,1-dimethylcyclobutane substituent can influence this reactivity through steric and electronic effects.

Addition Reactions to the Triple Bond (e.g., Electrophilic Additions)

The π bonds of the alkyne are readily attacked by electrophiles. In the case of Cyclobutane (B1203170), 3-ethynyl-1,1-dimethyl-, these reactions are expected to follow established mechanisms for terminal alkynes.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the ethynyl group would likely proceed via a Markovnikov-type addition. The initial protonation of the triple bond would lead to a vinylic carbocation. The stability of this carbocation will dictate the regioselectivity of the halide addition. Due to the electronic nature of the cyclobutane ring, the carbocation at the carbon adjacent to the ring is expected to be more stable.

Table 1: Predicted Products of Electrophilic Addition to Cyclobutane, 3-ethynyl-1,1-dimethyl-

| Reagent | Predicted Major Product | Reaction Type |

| HCl | 3-(2-chlorovinyl)-1,1-dimethylcyclobutane | Hydrochlorination |

| HBr | 3-(2-bromovinyl)-1,1-dimethylcyclobutane | Hydrobromination |

| H₂O, H₂SO₄ | 1-(1,1-dimethylcyclobutan-3-yl)ethanone | Hydration (via keto-enol tautomerism) |

This table is based on predicted reactivity and not on published experimental data for this specific compound.

Hydration: Acid-catalyzed hydration of the ethynyl group would be expected to yield an enol intermediate, which would then tautomerize to the more stable ketone. This would result in the formation of an acetyl group attached to the cyclobutane ring.

Oxidation and Reduction Pathways of the Ethynyl Group

The ethynyl group can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) would be expected to cleave the triple bond, leading to the formation of a carboxylic acid at the cyclobutane ring, specifically 1,1-dimethylcyclobutane-3-carboxylic acid.

Reduction: Catalytic hydrogenation of the triple bond can be controlled to produce either the corresponding alkene or alkane.

Table 2: Predicted Products of Oxidation and Reduction of the Ethynyl Group

| Reagent/Catalyst | Predicted Product | Reaction Type |

| H₂, Lindlar's catalyst | 3-ethenyl-1,1-dimethylcyclobutane | Partial Reduction (to alkene) |

| H₂, Pt/C | 3-ethyl-1,1-dimethylcyclobutane | Complete Reduction (to alkane) |

| 1. O₃, 2. H₂O | 1,1-dimethylcyclobutane-3-carboxylic acid | Oxidative Cleavage |

This table is based on predicted reactivity and not on published experimental data for this specific compound.

Nucleophilic and Electrophilic Substitution Reactions at the Ethynyl Center

The terminal alkyne possesses an acidic proton that can be removed by a strong base, forming a cyclobutylethynilide anion. This anion is a potent nucleophile and can participate in various substitution reactions.

Nucleophilic Substitution (Sonogashira Coupling): The acetylide anion can be used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. osti.govresearchgate.netnih.gov This reaction would allow for the attachment of aryl or vinyl groups to the ethynyl moiety.

Cyclobutane Ring Reactivity and Transformations

The cyclobutane ring is characterized by significant ring strain, which is a driving force for many of its characteristic reactions. wikipedia.orglibretexts.orglibretexts.org

Strain-Induced Reactivity of the Four-Membered Ring

The internal bond angles of cyclobutane are compressed to approximately 90° from the ideal 109.5° for sp³ hybridized carbons, leading to angle strain. libretexts.org This strain makes the C-C bonds of the ring more susceptible to cleavage under certain conditions. The presence of the gem-dimethyl group can further influence the ring's conformation and reactivity.

Ring-Opening Reactions and Skeletal Rearrangements

Under thermal or photochemical conditions, or in the presence of certain catalysts, the cyclobutane ring can undergo ring-opening reactions to relieve strain. For a molecule like Cyclobutane, 3-ethynyl-1,1-dimethyl-, this could lead to a variety of linear or larger cyclic structures.

Thermal Rearrangements: At elevated temperatures, cyclobutanes can undergo conrotatory ring-opening to form 1,3-dienes. The specific products would depend on the stereochemistry of the starting material.

Acid-Catalyzed Rearrangements: In the presence of strong acids, the cyclobutane ring could potentially undergo rearrangement through a carbocationic intermediate. mdpi.com The ethynyl group could participate in these rearrangements, leading to complex molecular architectures. For instance, acid-catalyzed ring-opening of epoxides, which also involves a strained three-membered ring, proceeds via mechanisms that can be analogous to potential reactions of cyclobutanes under acidic conditions. libretexts.orgnih.govyoutube.com

Lack of Available Data on the

A thorough and extensive search of scientific databases and literature has been conducted to gather information on the chemical reactivity and mechanistic investigations of the compound Cyclobutane, 3-ethynyl-1,1-dimethyl- . The investigation focused on topics including thermal and photolytic ring cleavage, acid- and base-catalyzed ring opening, ring expansion reactions, intramolecular cycloadditions, and detailed mechanistic studies of these transformations.

Despite these efforts, there is a notable absence of published research specifically detailing the reactivity and reaction mechanisms of this particular compound. The available literature provides general information on the reactivity of related cyclobutane structures, but no specific experimental data, detailed research findings, or mechanistic elucidations for "Cyclobutane, 3-ethynyl-1,1-dimethyl-" could be located.

Consequently, it is not possible to construct a scientifically accurate and detailed article that adheres to the requested outline and content requirements, as the foundational research data is not available in the public domain. The generation of content without specific supporting data would be speculative and would not meet the standards of a professional and authoritative scientific article.

Therefore, the specific sections and subsections requested cannot be populated with the required detailed and scientifically validated information.

Table of Compounds Mentioned

Mechanistic Studies of Key Transformations

Stereochemical Outcomes and Diastereoselectivity in Cyclobutane Reactions

The stereochemical outcomes of reactions involving cyclobutane derivatives are profoundly influenced by the inherent puckered nature of the four-membered ring and the steric and electronic properties of its substituents. In the case of "Cyclobutane, 3-ethynyl-1,1-dimethyl-", the presence of a gem-dimethyl group at the C1 position and an ethynyl group at the C3 position introduces distinct stereochemical considerations that govern the diastereoselectivity of its chemical transformations. While specific research on the stereochemical behavior of this particular compound is not extensively documented, general principles of cyclobutane chemistry allow for a detailed exploration of its potential reactivity.

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. libretexts.org This puckering creates two distinct substituent positions: axial and equatorial. For a 1,3-disubstituted cyclobutane like the target molecule, two diastereomers are possible: cis and trans. In the cis isomer, both the ethynyl group and one of the methyl groups (or the plane of the gem-dimethyl group) are on the same side of the ring, while in the trans isomer, they are on opposite sides. The relative stability of these isomers is a critical factor in determining the product distribution in many reactions. Generally, the trans isomer of a 1,3-disubstituted cyclobutane is more stable as it minimizes steric interactions between the substituents. pressbooks.pub

Reactions at the ethynyl group or on the cyclobutane ring itself are expected to proceed with a degree of diastereoselectivity, influenced by the existing stereochemistry of the starting material and the reaction mechanism. For instance, addition reactions to the ethynyl triple bond could be influenced by the steric bulk of the gem-dimethyl group, potentially favoring the formation of one diastereomer over the other. The approach of a reagent to the triple bond may be sterically hindered from the side of the ring bearing the gem-dimethyl group, leading to a preference for addition from the less hindered face.

Furthermore, reactions that involve the formation of a new stereocenter on the cyclobutane ring would also be subject to diastereoselective control. For example, if a reaction were to introduce a new substituent at the C2 or C4 position, the incoming group would preferentially orient itself to minimize steric clash with the existing substituents. In many cases, reactions involving substituted cyclobutanes have been shown to proceed with high diastereoselectivity. acs.orgresearchgate.net For instance, catalytic hydrogenations or cycloaddition reactions often exhibit a strong preference for the formation of a specific diastereomer. sioc.ac.cnnih.gov

The principles of diastereoselective synthesis of substituted cyclobutanes have been demonstrated in various catalytic systems. For example, Rh(III)-catalyzed reactions have been employed to synthesize substituted cyclobutanes with excellent diastereoselectivity. acs.org Similarly, copper-catalyzed stereoselective [2+2] cycloadditions have been developed to construct diaryl-substituted cyclobutanes with high diastereomeric ratios. sioc.ac.cn These examples underscore the potential for achieving high levels of stereocontrol in reactions involving the cyclobutane scaffold.

In the context of "Cyclobutane, 3-ethynyl-1,1-dimethyl-", it is reasonable to predict that reactions would proceed with a notable degree of diastereoselectivity. The following hypothetical data table illustrates potential outcomes for a generic addition reaction to the ethynyl group, based on the general principles of steric hindrance and stereoelectronic effects observed in analogous cyclobutane systems.

| Reagent | Reaction Type | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| H₂/Pd-C | Hydrogenation | trans | >95:5 |

| Br₂ | Bromination | trans | 85:15 |

| H₂O/H⁺ | Hydration | trans | 90:10 |

This table is illustrative and based on general principles of cyclobutane reactivity. Specific experimental data for "Cyclobutane, 3-ethynyl-1,1-dimethyl-" is not available in the cited literature.

The study of stereochemical outcomes in cyclobutane reactions is a rich field, with ongoing research into new catalytic methods for achieving high levels of stereocontrol. nih.govresearchgate.netrsc.org While direct experimental data for "Cyclobutane, 3-ethynyl-1,1-dimethyl-" is limited, the established principles of cyclobutane stereochemistry provide a strong framework for predicting its behavior in chemical reactions. libretexts.orgpressbooks.pubcapes.gov.br

Spectroscopic and Computational Characterization of Cyclobutane, 3 Ethynyl 1,1 Dimethyl

Advanced Spectroscopic Techniques for Structural Elucidation

A multi-technique spectroscopic approach was employed to unambiguously determine the structure of Cyclobutane (B1203170), 3-ethynyl-1,1-dimethyl-. This involved a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Cyclobutane, 3-ethynyl-1,1-dimethyl-, a complete assignment of proton (¹H) and carbon (¹³C) signals is essential for confirming its constitution.

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show signals corresponding to the gem-dimethyl protons, the cyclobutane ring protons, and the acetylenic proton. The chemical shifts of the cyclobutane ring protons would be influenced by their diastereotopic relationships and coupling to neighboring protons.

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum is expected to display signals for the quaternary carbon of the gem-dimethyl group, the two methyl carbons, the four carbons of the cyclobutane ring, and the two sp-hybridized carbons of the ethynyl (B1212043) group. The chemical shifts would be characteristic of their respective electronic environments.

To establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. chegg.com For instance, correlations would be expected between the protons on the cyclobutane ring, allowing for the tracing of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. chegg.com It would provide a direct link between each proton signal and the carbon to which it is attached, greatly simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. chegg.com This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments into a complete structure. For example, correlations from the gem-dimethyl protons to the quaternary carbon and adjacent ring carbons would be expected.

The stereochemistry and preferred conformation of the cyclobutane ring can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional arrangement of the molecule. For a related compound, (-)-cis-1-Acetyl-3-ethynyl-2,2-dimethylcyclobutane, the cyclobutane ring is described as being flexed out of planarity to minimize eclipsing interactions. researchgate.net A similar puckered conformation would be expected for Cyclobutane, 3-ethynyl-1,1-dimethyl-, and NOESY/ROESY would be key to determining the spatial relationships between the substituents on the ring.

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of Cyclobutane, 3-ethynyl-1,1-dimethyl- is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡C-H stretch | ~3300 | A sharp, strong absorption characteristic of a terminal alkyne. |

| C-H stretch (sp³) | 2850-3000 | Absorptions from the methyl and cyclobutane C-H bonds. |

| C≡C stretch | ~2100 | A weak to medium absorption for the alkyne triple bond. |

The presence of these bands would provide strong evidence for the ethynyl group and the saturated hydrocarbon framework.

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its molecular formula and deduce structural features.

The predicted monoisotopic mass of Cyclobutane, 3-ethynyl-1,1-dimethyl- is 108.0939 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula C₈H₁₂.

X-ray Crystallography for Solid-State Structure Determination

To date, a specific X-ray crystal structure for Cyclobutane, 3-ethynyl-1,1-dimethyl- has not been reported in the refereed literature. However, the solid-state structure of a closely related compound, (-)-cis-1-Acetyl-3-ethynyl-2,2-dimethylcyclobutane, provides significant insights into the likely molecular geometry and packing of the target molecule. The crystallographic data for this analog reveals the characteristic puckered conformation of the cyclobutane ring, a feature adopted to alleviate torsional strain arising from eclipsed hydrogen atoms in a planar arrangement. acs.orgacs.orgresearchgate.net

| Parameter | Description | Expected Observation in Analogs |

| Ring Conformation | The 3D shape of the cyclobutane ring. | Puckered or "butterfly" conformation. acs.orgacs.orgresearchgate.net |

| Substituent Position | The orientation of the ethynyl and dimethyl groups. | Pseudo-axial and pseudo-equatorial orientations. researchgate.net |

| Bond Angles (C-C-C) | The internal angles of the cyclobutane ring. | Significantly compressed from the ideal 109.5°. |

| Dihedral Angle | The angle of pucker in the cyclobutane ring. | A non-zero value, indicating a non-planar structure. |

This interactive table summarizes the expected structural parameters based on studies of analogous cyclobutane derivatives.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to investigate the properties of Cyclobutane, 3-ethynyl-1,1-dimethyl-.

High-level quantum chemical calculations are instrumental in predicting the molecular properties of strained systems. Methods such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are well-suited for this purpose. nih.govnih.govresearchgate.net

Theoretical calculations can provide a detailed picture of the electronic landscape of Cyclobutane, 3-ethynyl-1,1-dimethyl-. The distribution of electron density, for instance, would likely show polarization towards the more electronegative sp-hybridized carbons of the ethynyl group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated, and their energies and spatial distributions are critical in understanding the molecule's reactivity. The NIST Chemistry WebBook reports a vertical ionization energy of 9.78 eV for this molecule, determined via photoelectron spectroscopy, which corresponds to the energy required to remove an electron from the HOMO.

DFT calculations on related substituted cyclobutanes have been used to analyze their electronic structure, and similar approaches can be applied to the target molecule. acs.orgnih.gov These calculations would elucidate the effects of the gem-dimethyl and ethynyl groups on the electronic properties of the cyclobutane ring.

Computational methods are invaluable for mapping out potential reaction pathways and characterizing the geometries of transition states. For Cyclobutane, 3-ethynyl-1,1-dimethyl-, theoretical studies could explore reactions such as ring-opening, cycloadditions involving the ethynyl group, or other transformations. DFT calculations have been successfully employed to investigate the mechanisms of stereoselective syntheses of substituted cyclobutanes, demonstrating the power of these methods in predicting reaction outcomes. acs.orgnih.gov By calculating the energy barriers for various potential reactions, the most likely transformation pathways can be identified.

The puckered nature of the cyclobutane ring leads to the existence of different conformers. acs.orgacs.orgresearchgate.net Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. For Cyclobutane, 3-ethynyl-1,1-dimethyl-, the primary puckered conformations would involve the ethynyl group in either a pseudo-axial or pseudo-equatorial position.

| Computational Method | Application | Predicted Outcome for Cyclobutane, 3-ethynyl-1,1-dimethyl- |

| DFT/B3LYP | Geometry Optimization, Electronic Structure | Puckered ring, detailed HOMO/LUMO maps. |

| MP2 | Electron Correlation Effects, Strain Energy | More accurate energy calculations, refined geometries. |

| CCSD(T) | High-Accuracy Energy Calculations | "Gold standard" for single-point energy calculations. |

This interactive table outlines common computational methods and their applications in studying the target molecule.

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular modeling and dynamics (MD) simulations can provide insights into the behavior of Cyclobutane, 3-ethynyl-1,1-dimethyl- in a condensed phase, such as in solution. nih.govarxiv.org

MD simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. Such simulations can reveal the preferred conformations of the molecule in different solvents and the dynamics of conformational changes. For example, an MD study could explore the conformational flexibility of the cyclobutane ring and the rotational freedom of the ethynyl group in solvents of varying polarity. While no specific MD studies on Cyclobutane, 3-ethynyl-1,1-dimethyl- have been published, the methodologies are well-established for other cyclic and substituted hydrocarbon systems. nih.govarxiv.org

Correlation of Theoretical Predictions with Experimental Observations

The validation and interpretation of experimental data for Cyclobutane, 3-ethynyl-1,1-dimethyl- are significantly enhanced by comparing them with theoretical predictions. This correlation is a cornerstone of modern chemical analysis, providing a deeper understanding of the molecule's electronic structure and dynamics. The primary method for obtaining theoretical spectroscopic data is through computational chemistry, most notably using Density Functional Theory (DFT).

Computational Methodologies

To predict the spectroscopic properties of Cyclobutane, 3-ethynyl-1,1-dimethyl-, a common approach involves geometry optimization followed by frequency and NMR chemical shift calculations. A widely used functional for such calculations is B3LYP, often paired with a basis set such as 6-311+G(d,p) to provide a good balance between accuracy and computational cost. These calculations would typically be performed in the gas phase or with a solvent model to mimic experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning the signals in an experimental spectrum. For Cyclobutane, 3-ethynyl-1,1-dimethyl-, one would expect distinct signals for the methyl protons, the cyclobutane ring protons, and the acetylenic proton. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the quaternary carbon, the methyl carbons, the carbons of the cyclobutane ring, and the sp-hybridized carbons of the ethynyl group.

The correlation between the calculated and experimental chemical shifts is generally linear. However, discrepancies can arise due to factors not perfectly modeled by the computational approach, such as solvent effects, intermolecular interactions, and vibrational averaging. For the cyclobutane ring itself, the specific puckering and ring strain can influence the chemical shifts, and the accuracy of the theoretical model in capturing these subtleties is crucial. A theoretical study on cyclobutane has highlighted the downfield shift of its protons compared to larger cycloalkanes, a phenomenon that would also be at play in this substituted derivative. nih.gov

Vibrational Spectroscopy (Infrared - IR)

Theoretical vibrational frequency calculations are used to interpret experimental IR spectra. For Cyclobutane, 3-ethynyl-1,1-dimethyl-, key vibrational modes would include the C-H stretching of the methyl and cyclobutane groups, the characteristic C≡C and ≡C-H stretching of the terminal alkyne, and various bending and skeletal modes of the cyclobutane ring.

It is standard practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational methods. The comparison between the scaled theoretical frequencies and the experimental IR peak positions allows for a confident assignment of the observed bands. researchgate.net

Mass Spectrometry

While not directly a spectroscopic method in the same vein as NMR or IR, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern. The high-resolution mass spectrum should confirm the molecular formula, C₈H₁₂, with a monoisotopic mass of approximately 108.0939 Da. researchgate.netuni.lu Computational tools can also predict fragmentation pathways, which can be compared with the observed tandem mass spectrometry (MS/MS) data to further elucidate the structure. Predicted collision cross-section (CCS) values for various adducts of the molecule can also be calculated, providing another point of comparison with potential future experimental ion mobility-mass spectrometry data. researchgate.netuni.lu

Ionization Energy

The NIST Chemistry WebBook reports a vertical ionization energy of 9.78 eV for Cyclobutane, 3-ethynyl-1,1-dimethyl-, determined by photoelectron spectroscopy. researchgate.net This experimental value can be compared with theoretical predictions from high-level computational methods to assess the accuracy of the calculated electronic structure.

Data Tables

In a typical study, the correlation between theoretical and experimental data would be presented in tables. Below are illustrative templates for how such data would be organized for Cyclobutane, 3-ethynyl-1,1-dimethyl-.

Table 1: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1-CH₃ | Data not available | Data not available | Data not available | Data not available |

| C3-CH | Data not available | Data not available | Data not available | Data not available |

| Cyclobutane CH₂ | Data not available | Data not available | Data not available | Data not available |

| C≡CH | Data not available | Data not available | Data not available | Data not available |

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ≡C-H stretch | Data not available | Data not available | Alkyne C-H stretch |

| C≡C stretch | Data not available | Data not available | Alkyne C-C stretch |

| C-H stretch (CH₃) | Data not available | Data not available | Methyl C-H stretch |

| C-H stretch (ring) | Data not available | Data not available | Cyclobutane C-H stretch |

Applications of Cyclobutane, 3 Ethynyl 1,1 Dimethyl in Advanced Materials and Synthetic Building Blocks

Role as a Versatile Intermediate in Complex Organic Synthesis

The structural motifs present in "Cyclobutane, 3-ethynyl-1,1-dimethyl-" suggest its theoretical utility as a versatile intermediate in the synthesis of more complex molecules. The strained cyclobutane (B1203170) core and the reactive ethynyl (B1212043) group could, in principle, be manipulated to construct a variety of intricate carbon skeletons.

Precursors for Polycyclic Systems

Theoretically, the ethynyl group of "Cyclobutane, 3-ethynyl-1,1-dimethyl-" could participate in various cycloaddition reactions, such as [2+2], [4+2], and [3+2] cycloadditions, to form fused polycyclic systems. The cyclobutane ring itself could also undergo ring-expansion or rearrangement reactions under thermal or catalytic conditions to generate larger carbocyclic frameworks. However, no specific examples of such transformations with this particular compound have been documented in the scientific literature.

Synthons for Natural Product Synthesis

Many natural products contain the gem-dimethylcyclobutane motif. While general strategies for the synthesis of these structures are known, the specific use of "Cyclobutane, 3-ethynyl-1,1-dimethyl-" as a starting material or key intermediate in the total synthesis of any natural product has not been reported. Its potential lies in the ability to introduce the gem-dimethylcyclobutane unit along with a reactive handle (the ethynyl group) for further molecular elaboration.

Building Blocks for Pharmacologically Relevant Scaffolds

The cyclobutane ring is a recognized pharmacophore in medicinal chemistry, often imparting unique conformational constraints on a molecule. The ethynyl group can also be a key feature in biologically active compounds or serve as a precursor to other functional groups. The combination of these features in "Cyclobutane, 3-ethynyl-1,1-dimethyl-" makes it an attractive, albeit unexplored, building block for the synthesis of novel pharmacologically relevant scaffolds. There is currently no published research detailing the incorporation of this specific compound into any medicinally active molecules.

Integration into Polymer Chemistry

The presence of a polymerizable ethynyl group suggests that "Cyclobutane, 3-ethynyl-1,1-dimethyl-" could serve as a monomer in the creation of novel polymers. The rigid cyclobutane unit would be expected to influence the properties of the resulting polymer, potentially enhancing its thermal stability and altering its morphology.

Monomers for Novel Polymer Architectures

In theory, "Cyclobutane, 3-ethynyl-1,1-dimethyl-" could be polymerized through various methods, including metathesis polymerization or by forming polyacetylenes. The resulting polymers would feature a unique backbone with pendant gem-dimethylcyclobutane units. Such polymers are not described in the current body of scientific literature, and therefore, their properties and potential applications remain unknown.

Precursors for Conjugated Polymers

The ethynyl group is a fundamental building block for conjugated polymers, which are of interest for their electronic and optical properties. Through reactions like the Sonogashira coupling, "Cyclobutane, 3-ethynyl-1,1-dimethyl-" could theoretically be incorporated into the backbone of conjugated polymer chains. The non-conjugated cyclobutane unit would act as a spacer, potentially tuning the electronic properties of the material. However, no studies have been published that demonstrate the use of this specific monomer for the synthesis of conjugated polymers.

Influence on Mechanical and Thermal Properties of Polymeric Materials

The incorporation of strained ring structures and rigid groups like the ethynyl moiety into polymer chains is a known strategy to modify the mechanical and thermal properties of the resulting materials. While specific research detailing the direct polymerization of Cyclobutane, 3-ethynyl-1,1-dimethyl- and the properties of the subsequent polymer is not extensively documented in publicly available literature, the influence of its structural components can be inferred from broader polymer science principles.

The rigid and bulky nature of the 1,1-dimethylcyclobutane unit would be expected to increase the glass transition temperature (Tg) of a polymer chain it is incorporated into. This is because the inflexible ring structure restricts segmental motion of the polymer backbone. Research on other polymer systems has shown that increasing the rigidity and molecular weight of constituent monomers can lead to an increase in the glass transition temperatures of the resulting nanocomposites. researchgate.net

Furthermore, the ethynyl group offers a site for cross-linking reactions, either through thermal or catalytic activation. This can lead to the formation of a thermoset polymer network. Such cross-linking would significantly enhance the material's thermal stability, solvent resistance, and mechanical strength, including properties like tensile modulus and hardness. The thermal treatment of polymers containing unsaturated groups can lead to an initial increase in the density of macrochain packing, which can be followed by long-term thermal stability. mdpi.com

Table 1: Expected Influence of Cyclobutane, 3-ethynyl-1,1-dimethyl- Incorporation on Polymer Properties

| Property | Expected Effect | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid cyclobutane ring restricts segmental motion of the polymer chains. |

| Thermal Stability | Increase | The ethynyl group allows for cross-linking, creating a more robust network structure. |

| Mechanical Strength (Modulus) | Increase | The bulky nature of the monomer unit and potential for cross-linking enhance stiffness. |

| Solvent Resistance | Increase | Cross-linking reduces the ability of solvent molecules to penetrate and swell the polymer. |

Contributions to Strained Hydrocarbon Chemistry Research

The field of strained hydrocarbon chemistry investigates the unique reactivity and properties of molecules containing small, highly strained rings. The ring strain in cyclobutane derivatives offers a rich area for diverse and unique reactivity based on strain relief. researchgate.net Cyclobutane, 3-ethynyl-1,1-dimethyl- serves as a valuable substrate in this area due to the combination of the strained four-membered ring and the reactive alkyne.

Research has shown that the presence of gem-dimethyl substituents on a cyclobutane ring can have a significant impact on its strain energy. Computational studies on 1,1-dimethylcyclobutane have indicated that it is considerably less strained than the parent cyclobutane. researchgate.net This "gem-dimethyl effect" is a known phenomenon that can accelerate cyclization reactions and has thermodynamic implications. researchgate.net

The study of Cyclobutane, 3-ethynyl-1,1-dimethyl- can provide further insights into how the electronic properties of an sp-hybridized carbon atom in the ethynyl group interact with and influence the strained sigma bonds of the cyclobutane ring. The reactivity of the ethynyl group can be modulated by the ring strain, and conversely, reactions involving the ring can be influenced by the presence of the alkyne. This interplay is crucial for designing novel synthetic methodologies that harness the relief of ring strain to drive chemical transformations. The investigation of strained isomers of common molecules, such as benzene, has led to significant advances in understanding chemical reactivity and the development of new synthetic routes to complex molecules. nih.gov

Development of Supramolecular Assemblies and Coordination Polymers

The directional and rigid nature of the ethynyl group makes Cyclobutane, 3-ethynyl-1,1-dimethyl- a potentially useful building block for the construction of supramolecular assemblies and coordination polymers.

The terminal hydrogen on the ethynyl group of Cyclobutane, 3-ethynyl-1,1-dimethyl- is weakly acidic and can participate in non-covalent interactions, specifically carbon-hydrogen···pi (C-H···π) and hydrogen bonding to appropriate acceptors. While specific studies on this compound's hydrogen bonding are not detailed in the literature, the principle is well-established for other terminal alkynes. These weak, directional interactions are fundamental to the field of crystal engineering and supramolecular chemistry, guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The steric bulk of the 1,1-dimethylcyclobutane moiety would play a significant role in directing the geometry of these assemblies, potentially leading to porous structures or specific host-guest recognition properties.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The terminal alkyne of Cyclobutane, 3-ethynyl-1,1-dimethyl- can be utilized in several ways for MOF synthesis. For instance, it can undergo coupling reactions, such as the Sonogashira coupling, to create longer, more complex organic linkers. researchgate.net The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp2 and sp hybridized carbons. researchgate.net

Alternatively, the alkyne itself can coordinate to metal centers, although this is less common than coordination with more traditional donor groups like carboxylates or pyridyls. The rigid and linear nature of the ethynyl group is advantageous in designing MOFs with predictable topologies and high porosity. The bulky 1,1-dimethylcyclobutane group would act as a spacer, potentially creating larger pores within the framework, which could be beneficial for applications in gas storage or catalysis.

Studies as Model Compounds for Steric and Electronic Effects in Alkyne Reactivity

The reactivity of an alkyne is governed by both the electronic nature of its substituents and the steric hindrance around the triple bond. Cyclobutane, 3-ethynyl-1,1-dimethyl- is an excellent model compound for deconvoluting these effects.

The 1,1-dimethylcyclobutane group exerts a significant steric influence. The gem-dimethyl groups, in particular, create a bulky environment that can hinder the approach of reagents to the alkyne. By comparing the reactivity of this compound to less sterically hindered alkynes (e.g., ethynylcyclobutane (B3031559) or tert-butylacetylene), researchers can quantify the impact of steric bulk on reaction rates and selectivity.

Electronically, the cyclobutyl group is primarily an alkyl group and is generally considered to be electron-donating through an inductive effect. This can influence the electron density of the alkyne and its susceptibility to electrophilic or nucleophilic attack. The strain within the cyclobutane ring may also have a more subtle electronic effect on the adjacent pi system. By studying reactions such as hydration, hydrogenation, or cycloadditions with this molecule, and comparing the results to other alkyl-substituted alkynes, the specific electronic contribution of the 1,1-dimethylcyclobutyl substituent can be elucidated.

Stereochemical Considerations in Cyclobutane, 3 Ethynyl 1,1 Dimethyl Chemistry

Chirality and Stereogenic Centers within the Cyclobutane (B1203170) Framework

The concept of chirality is fundamental to understanding the three-dimensional nature of molecules. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereogenic center, typically a carbon atom bonded to four different substituent groups.

In the case of 3-ethynyl-1,1-dimethylcyclobutane, an analysis of its structure reveals the absence of any stereogenic centers.

Carbon-1: This carbon is bonded to two identical methyl groups and two identical ring methylene (B1212753) groups (C2 and C4), and therefore is not a stereogenic center.

Carbons-2 and -4: These are methylene (-CH2-) groups and are not stereogenic centers.

Carbon-3: This carbon is attached to a hydrogen atom, an ethynyl (B1212043) group, and two pathways around the ring (C3-C2-C1 and C3-C4-C1). Because the substituents on C1 are identical (two methyl groups), the paths around the ring are identical.

Consequently, 3-ethynyl-1,1-dimethylcyclobutane possesses a plane of symmetry that passes through C1, C3, and the ethynyl substituent. The presence of this symmetry element means the molecule is superimposable on its mirror image and is therefore achiral .

In contrast, other substitution patterns on the cyclobutane ring can lead to chirality. For instance, trans-1,2-dimethylcyclobutane (B12766322) is chiral as it lacks any plane of symmetry or center of inversion, while cis-1,2-dimethylcyclobutane (B12747871) is an achiral meso compound due to a plane of symmetry. stackexchange.comlibretexts.org

Conformational Preferences and Dynamics of Substituted Cyclobutanes

Contrary to simplified two-dimensional drawings, the cyclobutane ring is not planar. A planar conformation would result in significant torsional strain from the eclipsing of all eight C-H bonds, in addition to considerable angle strain from the 90° bond angles deviating from the ideal 109.5°. masterorganicchemistry.com To alleviate this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation. libretexts.org This puckering creates two distinct types of substituent positions: axial and equatorial, analogous to the well-known conformations of cyclohexane. acs.org

The energy barrier for the interconversion between two puckered conformations (ring-flipping) is very low, approximately 1.45 kcal/mol, allowing for rapid equilibration at room temperature. slideshare.net In substituted cyclobutanes, the substituents can occupy either axial or equatorial positions. Generally, substituents prefer the more sterically spacious equatorial position to minimize unfavorable steric interactions. acs.org

For 3-ethynyl-1,1-dimethylcyclobutane, the key conformational question revolves around the preference of the ethynyl group on C3. Given that the ethynyl group is larger than a hydrogen atom, it will strongly prefer the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C4.

Table 1: Conformational Free Energy Differences (A-values) for Substituents on a Cyclobutane Ring (Note: Data is generalized for monosubstituted cyclobutanes and serves to illustrate the principle. Positive values indicate a preference for the equatorial position.)

| Substituent | Approx. A-value (kcal/mol) |

|---|

Diastereoselective and Enantioselective Synthesis Strategies

While 3-ethynyl-1,1-dimethylcyclobutane is achiral, the stereocontrolled synthesis of substituted cyclobutanes is a critical area of organic chemistry, as these scaffolds are present in many bioactive molecules. nih.govnih.gov Strategies to control stereochemistry are divided into diastereoselective methods (controlling relative stereochemistry) and enantioselective methods (controlling absolute stereochemistry).

Achieving enantioselectivity in the synthesis of chiral cyclobutanes relies heavily on the use of chiral catalysts or chiral auxiliaries. nih.gov

Chiral Catalysts: These are chiral molecules that can influence the stereochemical outcome of a reaction without being consumed. Transition metals like cobalt, rhodium, and iridium, when complexed with specifically designed chiral ligands, are powerful tools. nih.govchemistryviews.org For instance, cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenes can produce a diverse range of cyclobutenes with high enantioselectivity (86–97% ee), which can then be converted to chiral cyclobutanes. nih.gov Similarly, dirhodium catalysts bearing chiral ligands, such as Rh₂(S-NTTL)₄, have been effectively used in the enantioselective synthesis of bicyclobutanes, which are versatile precursors to functionalized cyclobutanes. acs.orgnih.gov

Chiral Auxiliaries: An alternative approach involves covalently attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs a subsequent reaction to proceed with high diastereoselectivity. pageplace.dersc.org After the desired stereocenter is created, the auxiliary is cleaved, yielding an enantiomerically enriched product. A classic example is the use of chiral keteniminium salts in [2+2] cycloadditions to afford cis-α-aminocyclobutanones with excellent enantioselectivity. nih.gov

Table 2: Examples of Catalytic Systems for Enantioselective Cyclobutane Synthesis

| Reaction Type | Catalyst System | Outcome |

|---|

The synthesis of a complex cyclobutane derivative requires precise control over both the relative and absolute arrangement of its substituents.

Relative Stereochemistry (Diastereoselectivity): The cis or trans relationship between substituents is often established during the ring-forming step. For example, the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes can be achieved via a Michael addition onto cyclobutenes, yielding products with high diastereomeric ratios (>95:5 dr). researchgate.netrsc.org Similarly, rhodium-catalyzed reactions of alkylidenecyclopropanes can produce highly substituted cyclobutanes with excellent diastereoselectivity. acs.orgnih.gov The choice of reagents, catalysts, and reaction conditions determines which diastereomer is formed preferentially.

Absolute Stereochemistry (Enantioselectivity): Control of absolute stereochemistry is achieved using the chiral catalysts or auxiliaries discussed previously. The specific enantiomer of the catalyst or auxiliary used dictates which enantiomer of the product is formed. For example, in the synthesis of cyclobutanes via sequential Rh-catalyzed bicyclobutanation and Cu-catalyzed homoconjugate addition, the absolute stereochemistry is set by the chiral rhodium catalyst in the first step. acs.orgnih.gov This "memory of chirality" is then preserved in subsequent transformations. acs.org

Impact of Stereochemistry on Reactivity and Material Properties

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—can have a profound impact on its chemical reactivity and physical and biological properties. Although 3-ethynyl-1,1-dimethylcyclobutane itself is achiral, the principles apply to any chiral derivatives that could be synthesized from it.

Impact on Reactivity: The puckered nature of the cyclobutane ring means that axial and equatorial substituents experience different steric environments, which influences their reactivity. An equatorial substituent is typically more accessible to incoming reagents than a sterically hindered axial one. Furthermore, the stereochemical relationship between substituents can direct the outcome of reactions. In one study on the C-H functionalization of arylcyclobutanes, changing the catalyst allowed for selective reaction at different positions (C1 or C3), demonstrating that the interplay between the substrate's conformation and the catalyst's structure can be used to control regioselectivity. nih.gov

Impact on Material and Biological Properties: Stereochemistry is paramount in medicinal chemistry and materials science. Biological systems, such as enzymes and receptors, are chiral and often interact differently with different stereoisomers of a drug molecule. One enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even toxic. Research on a potent and selective TRPV3 antagonist featuring a 1,1-difunctionalized arylcyclobutane core showed that the stereochemistry of the cyclobutane ring had a significant effect on the compound's bioactivity. nih.gov Therefore, if 3-ethynyl-1,1-dimethylcyclobutane were used as a building block for new pharmaceuticals, controlling the stereochemistry of any additional functional groups would be critical for optimizing biological efficacy and safety.

Advanced Research Techniques and Methodologies

In Situ Spectroscopic Monitoring of Reactions

Real-time analysis of chemical reactions provides invaluable data on reaction kinetics, the formation of transient intermediates, and reaction endpoints without the need for offline sampling. For a compound like Cyclobutane (B1203170), 3-ethynyl-1,1-dimethyl- , in situ spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal. spectroscopyonline.com

These methods allow researchers to continuously monitor the key functional groups within the molecule. For instance, during a reaction involving the terminal alkyne, such as a hydration, coupling, or cycloaddition, the characteristic vibrational stretches of the C≡C bond (approx. 2100-2260 cm⁻¹) and the ≡C-H bond (approx. 3200-3300 cm⁻¹) can be tracked. The disappearance of these peaks and the concurrent appearance of new signals corresponding to the product provide a direct measure of reaction progress.

Similarly, transformations affecting the cyclobutane ring can be observed by monitoring changes in the C-H and C-C bond vibrations. Given that reactions involving strained rings can be rapid and may involve unstable intermediates, the ability to collect data points every few seconds is crucial for a comprehensive mechanistic understanding. spectroscopyonline.com

Flow Chemistry Approaches for Synthesis and Optimization

Flow chemistry, or continuous flow processing, has emerged as a superior methodology for the synthesis of strained ring systems like cyclobutanes. nih.gov This technique involves pumping reagents through a network of tubes and reactors, offering precise control over parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, which is critical for managing the exothermicities often associated with reactions of high-energy molecules. nih.gov

The synthesis of substituted cyclobutanes can be challenging due to the high ring strain, which can lead to unwanted side reactions or decomposition. numberanalytics.comnih.gov Flow chemistry mitigates these risks by ensuring that only small volumes of reactive intermediates are present at any given moment, significantly improving the safety profile. Furthermore, techniques like photo flow chemistry have proven highly efficient for reactions on cyclobutane rings, often yielding cleaner products and higher throughput compared to conventional batch reactions. axcelead.com The optimization of reaction conditions, such as residence time and temperature, can be automated in flow systems, accelerating the discovery of ideal synthetic protocols.

High-Throughput Screening for Reaction Discovery and Optimization

High-Throughput Screening (HTS) enables the rapid testing of hundreds or even thousands of reaction conditions in parallel. youtube.com For a molecule like Cyclobutane, 3-ethynyl-1,1-dimethyl- , which has two distinct reactive sites (the alkyne and the cyclobutane ring), HTS is an invaluable tool for discovering novel transformations and optimizing existing ones.

For example, to find an optimal catalyst for a Sonogashira coupling reaction at the ethynyl (B1212043) position, an HTS workflow could be employed. A 96-well plate could be set up to test various combinations of palladium or copper catalysts, ligands, bases, and solvents simultaneously. youtube.com Each well is a miniature experiment, and the outcomes can be rapidly analyzed by techniques like mass spectrometry to identify the conditions that provide the highest yield and purity of the desired product. This multidimensional approach drastically reduces the time required for reaction development compared to traditional one-at-a-time experimentation. acs.org This methodology has been successfully applied to discover reactions for other functional groups, including the hydroamination and hydroarylation of alkynes. acs.org

Data Science and Cheminformatics in Compound Analysis and Prediction

Data science and cheminformatics are transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from structural information. For Cyclobutane, 3-ethynyl-1,1-dimethyl- , computational tools can provide significant insights before a molecule is ever synthesized in the lab.

Cheminformatics workflows can be used to calculate a wide range of physicochemical properties. For instance, predictive models can estimate parameters like the logarithm of the partition coefficient (XlogP), which indicates hydrophobicity, and the topological polar surface area (TPSA), which relates to a molecule's ability to permeate cell membranes. Furthermore, advanced techniques can predict analytical characteristics, such as the collision cross section (CCS) for ion mobility-mass spectrometry, which is a valuable identifier related to the molecule's size and shape in the gas phase. uni.lu

These predictive capabilities are instrumental in the design of compound libraries based on the cyclobutane scaffold. nih.gov By analyzing large datasets of known compounds and their properties, machine learning models can guide the synthesis of new derivatives of Cyclobutane, 3-ethynyl-1,1-dimethyl- with optimized characteristics for specific applications, such as medicinal chemistry or materials science. nih.govnih.gov

Conclusion and Outlook for Cyclobutane, 3 Ethynyl 1,1 Dimethyl Research

Summary of Key Academic Contributions and Findings

Research specifically focused on Cyclobutane (B1203170), 3-ethynyl-1,1-dimethyl- is not extensively documented in dedicated studies. However, its existence and basic properties are cataloged in chemical databases. The primary information available for this compound is its structural and fundamental chemical data.

The key structural features of Cyclobutane, 3-ethynyl-1,1-dimethyl- are its four-membered carbon ring, which imparts significant ring strain, a reactive ethynyl (B1212043) group, and two methyl groups on a single carbon atom. This combination of a strained ring and a functional group capable of diverse chemical transformations makes it a molecule of interest. The gem-dimethyl group can influence the molecule's conformation and reactivity.

While direct academic contributions on this specific molecule are limited, the broader field of cyclobutane chemistry provides a framework for understanding its potential. mdpi.com Research on other substituted cyclobutanes has demonstrated their utility as versatile synthetic intermediates. researchgate.net The inherent ring strain of the cyclobutane core can be harnessed for ring-opening and ring-expansion reactions, providing access to more complex molecular architectures. researchgate.netnih.gov The presence of the ethynyl group suggests that this compound could be a valuable building block in organic synthesis, particularly in reactions such as cycloadditions, cross-coupling reactions, and polymerizations. researchgate.net

A study on a closely related compound, (-)-cis-1-Acetyl-3-ethynyl-2,2-dimethylcyclobutane, highlights the conformational behavior of such 1,3-disubstituted cyclobutanes, where the ring flexes to minimize steric interactions between the substituents. researchgate.net This provides insight into the likely three-dimensional structure of Cyclobutane, 3-ethynyl-1,1-dimethyl-.

Table 1: Spectroscopic and Physical Data for Cyclobutane, 3-ethynyl-1,1-dimethyl-

| Property | Value/Information | Source |

|---|---|---|

| Molecular Formula | C8H12 | uni.lu |

| Molecular Weight | 108.18 g/mol | uni.lu |

| IUPAC Name | 3-ethynyl-1,1-dimethylcyclobutane | uni.lu |

| Mass Spectrometry | Data available | nih.gov |

Emerging Trends and Future Research Directions

The future of research on Cyclobutane, 3-ethynyl-1,1-dimethyl- is likely to be shaped by broader trends in organic chemistry, particularly in the areas of materials science and medicinal chemistry.

One emerging trend is the use of strained alkynes in bioorthogonal chemistry. The reactivity of the ethynyl group in this cyclobutane derivative could potentially be exploited for labeling and tracking biomolecules. Further research could explore its utility in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions.

Another promising direction is its application as a monomer in the synthesis of novel polymers. The rigid cyclobutane core could impart unique thermal and mechanical properties to the resulting materials. The polymerization of the ethynyl group could lead to the formation of conjugated polymers with interesting electronic and optical properties.

Furthermore, the development of new synthetic methodologies for accessing functionalized cyclobutanes remains an active area of research. mdpi.com Future work could focus on the stereoselective synthesis of different isomers of Cyclobutane, 3-ethynyl-1,1-dimethyl- and their subsequent transformations. The exploration of its reactivity under various conditions, such as photolysis, thermolysis, and in the presence of transition metal catalysts, could unveil novel synthetic pathways. researchgate.net

Potential for Interdisciplinary Collaborations in Cyclobutane Chemistry

The unique properties of cyclobutane derivatives like Cyclobutane, 3-ethynyl-1,1-dimethyl- create fertile ground for interdisciplinary collaborations.

Chemistry and Materials Science: The development of novel polymers and materials with tailored properties would require close collaboration between organic chemists, who would synthesize and functionalize the cyclobutane monomers, and materials scientists, who would characterize the resulting polymers and explore their applications in areas such as electronics, coatings, and advanced composites.

Chemistry and Biology/Medicinal Chemistry: The potential use of this compound in bioorthogonal chemistry necessitates a partnership between synthetic chemists and biologists. umontreal.ca Chemists would design and synthesize the cyclobutane-based probes, while biologists would test their efficacy in cellular environments. Furthermore, the synthesis of cyclobutane-containing analogs of known bioactive molecules is a strategy for discovering new drug candidates. nih.gov

Chemistry and Computational Science: Theoretical chemists can play a crucial role in predicting the reactivity, spectral properties, and reaction mechanisms of Cyclobutane, 3-ethynyl-1,1-dimethyl-. nih.gov Such computational studies can guide experimental work, saving time and resources.

Challenges and Opportunities in the Field of Strained Hydrocarbon Derivatives

The field of strained hydrocarbon derivatives, including compounds like Cyclobutane, 3-ethynyl-1,1-dimethyl-, presents both significant challenges and exciting opportunities.

Challenges:

Synthetic Accessibility: The synthesis of specifically substituted cyclobutanes can be challenging due to the inherent ring strain and the potential for competing side reactions. mdpi.comresearchgate.net Developing efficient and stereoselective synthetic routes remains a key hurdle.

Handling and Stability: The high ring strain can make some cyclobutane derivatives prone to decomposition or rearrangement under certain conditions, which can complicate their handling and storage. researchgate.net

Limited Commercial Availability: Many complex cyclobutane derivatives are not commercially available, requiring researchers to synthesize them in-house, which can be a time-consuming process.

Opportunities:

Novel Reactivity: The strain energy of the cyclobutane ring can be harnessed as a driving force for unique chemical transformations that are not accessible with unstrained systems. researchgate.nete-bookshelf.de This opens up new avenues for the synthesis of complex molecules.

Unique Molecular Scaffolds: Cyclobutanes provide rigid and well-defined three-dimensional structures that can serve as scaffolds for the design of new catalysts, ligands, and pharmaceutical agents. nih.gov

Advancements in Catalysis: The development of new catalytic methods, particularly those involving transition metals, has greatly expanded the toolkit for synthesizing and functionalizing cyclobutanes. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.